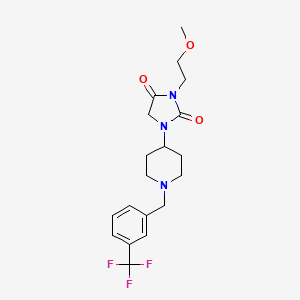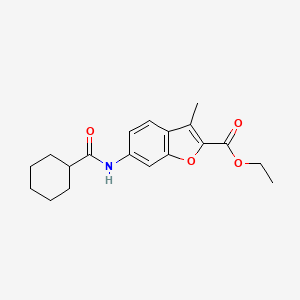![molecular formula C20H19N5O B2521996 3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-72-4](/img/structure/B2521996.png)
3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Versatile Binding Behavior of Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives exhibit a versatile binding behavior, as demonstrated by the synthesis of complexes with divalent cations like Zn, Cd, and Cu using 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine. These complexes form dinuclear structures or one-dimensional polymers, depending on the metal ion involved, and feature strong antiferromagnetic interactions facilitated by the ligands. The hydrogen bonds contribute to the three-dimensional structure of these compounds .
Synthesis of Pyridinotriazolopyrimidinones
The synthesis of pyridinotriazolopyrimidinones involves the condensation of amino-thioxopyrimidines with dimethylformamide dimethylacetal, followed by reactions with acetophenone or acetylthiophene and hydrazonoyl halides. The resulting compounds exhibit distinct chemical and spectroscopic properties, and their structures are confirmed through various synthesis methods .
Alkylation and Biological Activity of Triazolopyrimidinones
Triazolopyrimidinones undergo regioselective alkylation, leading to compounds with moderate antiviral and antitumor activities. The alkylation process is influenced by the size and shape of the alkylating agents and the reaction temperature. This study highlights the potential of these compounds in medicinal chemistry .
Triorganotin(IV) Complexes with Antimicrobial Properties
Triorganotin(IV) complexes synthesized from triazolopyrimidine derivatives exhibit in vitro antimicrobial activity against Gram-positive bacteria. These complexes are characterized by various spectroscopic techniques and X-ray crystallography, revealing their trigonal bipyramidal structures and coordination modes .
Regioselective Synthesis of Triazolopyrimidine Derivatives
Efficient one-step procedures for the regioselective synthesis of triazolopyrimidine derivatives have been developed. These procedures yield compounds with potential biological activity, such as the inhibition of influenza virus RNA polymerase heterodimerization .
Heterocyclization to Pyridothienotriazolopyrimidinones
The preparation of pyridothienotriazolopyrimidinones involves heterocyclization and nucleophilic displacement reactions, followed by cyclocondensation with orthoesters. These newly synthesized compounds expand the chemical space of triazolopyrimidine derivatives .
Reactions of Triazolopyrimidinones and Antimicrobial Screening
Triazolopyrimidinones react with various reagents to afford substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines. The antimicrobial activities of these compounds have been screened, indicating their potential use in the development of new antimicrobial agents .
Synthesis of Triazolothienopyrimidines
The synthesis of triazolothienopyrimidines is achieved through the reaction of active methylene nitriles with azido-substituted thiophenes. The resulting compounds' structures are discussed, contributing to the understanding of triazole-fused heterocycles .
Tandem Aza-Wittig Reaction for Pyrazolotriazolopyrimidinones
A tandem aza-Wittig reaction is employed to synthesize pyrazolotriazolopyrimidinone derivatives. This method provides a straightforward approach to obtain these derivatives under mild conditions, highlighting the synthetic utility of the aza-Wittig reaction .
Three-Component Condensation for Triazolopyrimidinols
Triazolopyrimidinols are synthesized through a three-component condensation involving triazol-3-amine, aromatic aldehydes, and acetone. The antimicrobial and antifungal activities of these new substances are investigated, demonstrating their potential in pharmaceutical applications .
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been studied for their synthesis methods, chemical reactions, and potential applications in various fields of research. Although specific studies directly addressing this compound were not found, research on closely related triazolopyrimidine derivatives provides insight into the synthetic routes and potential applications of similar compounds.
For instance, studies have demonstrated methods for synthesizing triazolopyrimidine derivatives and exploring their chemical reactions. One approach involves the reaction of acetyl derivatives with dimethylformamide dimethylacetal (DMFDMA) to yield enaminones, which further react with various reagents to produce substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines (Farghaly, 2008). Another study described the synthesis of pyridinopyrimidinones and triazolopyrimidinones through condensation reactions, highlighting the versatility of triazolopyrimidine frameworks in synthetic chemistry (Hassneen & Abdallah, 2003).
Biological and Pharmacological Activities
Triazolopyrimidines have been investigated for their biological activities, including their potential as antibacterial agents. For example, new derivatives of triazolopyrimidine exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to or exceeding that of commercially available antibiotics (Kumar et al., 2009). This suggests that triazolopyrimidine derivatives, including the compound , could have applications in the development of new antibacterial drugs.
Material Science and Supramolecular Chemistry
The structural features of triazolopyrimidines also make them interesting candidates for material science and supramolecular chemistry applications. Their ability to form complex structures through hydrogen bonding and other intermolecular interactions can be exploited in the design of novel materials and supramolecular assemblies (Fonari et al., 2004). Such properties suggest the potential use of this compound in creating new materials with specific functionalities.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-8-9-17(10-15(13)3)25-19-18(22-23-25)20(26)24(12-21-19)11-16-7-5-4-6-14(16)2/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKBOXUQLNCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)
